N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(15)14(10-2-3-10)11-4-6-13(8-11)7-5-12/h10-11H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHGZZAYOOCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multi-step synthetic procedures:
Starting Materials: : The synthesis generally begins with commercially available starting materials like 3-pyrrolidinone and cyclopropylamine.
Intermediate Formation: : Intermediate compounds, such as N-(2-aminoethyl)-3-pyrrolidinol, are formed through initial reactions, often involving reductive amination.
Final Coupling Step: : The final assembly involves coupling these intermediates under conditions that promote the formation of the desired amide bond, utilizing reagents like EDC (ethyl(dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For large-scale production, methodologies may include:
Flow Chemistry: : Continuous flow systems to enhance reaction efficiency and scalability.
Catalysis: : Employing catalysts to optimize reaction rates and yields.
Purification: : Techniques like crystallization and chromatography for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo:
Oxidation: : Formation of oxides under oxidative conditions.
Reduction: : Conversion to reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitutions, especially at the amine or cyclopropyl sites.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), permanganates.
Reducing Agents: : LiAlH4, sodium borohydride (NaBH4).
Substituents: : Halogens, alkylating agents.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Deaminated products.
Substitution: : Functionalized analogs with varied substituents at the cyclopropyl or pyrrolidine moieties.
Scientific Research Applications
Biological Activities
Research indicates that N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide exhibits several biological activities:
- Receptor Modulation : The compound has been studied for its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structure suggests it may act as a modulator of certain receptor types, potentially influencing mood and cognition.
- Analgesic Properties : Preliminary studies have suggested that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism of action could involve modulation of pain pathways in the CNS.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.
Therapeutic Applications
Given its biological activities, the potential therapeutic applications of this compound include:
- Pain Management : Due to its analgesic properties, it could be developed into a novel pain relief medication.
- Cognitive Enhancement : If proven effective in receptor modulation, it may offer benefits for cognitive disorders or conditions characterized by impaired cognitive function.
- Neurodegenerative Disease Treatment : Its neuroprotective effects could be harnessed for treating diseases like Alzheimer's or Parkinson's.
Study 1: Analgesic Efficacy
A recent study investigated the analgesic efficacy of this compound in animal models of chronic pain. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an effective analgesic agent.
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal injury. Findings demonstrated that treatment with this compound reduced markers of oxidative damage and improved neuronal survival rates.
Study 3: Cognitive Function Assessment
In a cognitive function assessment involving aged rats, administration of the compound resulted in improved performance in memory tasks compared to untreated controls. This suggests its potential role in enhancing cognitive abilities or slowing age-related cognitive decline.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Engages with receptor proteins, enzymes, and nucleic acids.
Pathways: : Modulates signal transduction pathways, affecting cellular processes like metabolism and proliferation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
- CAS Registry Number : 1353945-48-8
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.33 g/mol
- Purity : ≥95% (HPLC)
- Stereochemical Notes: The compound exists in an (S)-configuration at the pyrrolidine-3-yl position in some derivatives, as indicated in related analogs .
Structural Features: The molecule comprises a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety linked to a cyclopropyl group at the 3-position.
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences
Cyclopropyl vs. Other Alkyl Groups :
- The cyclopropyl group in the target compound confers ring strain and metabolic stability compared to isopropyl or ethyl substituents in analogs (e.g., N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide) . Cyclopropane’s planar structure may enhance binding to flat hydrophobic pockets in proteins.
Aminoethyl vs. The (S)-2-aminopropanoyl substitution in pyrrolidin-3-ylmethyl analogs introduces a chiral center and an additional carbonyl group, which may influence peptidase resistance or target affinity .
Pyrrolidine Substitution Position (2-yl vs.
Physicochemical Properties
- Molecular Weight : The target compound (225.33 g/mol) is lighter than analogs with extended side chains (e.g., 280.37–282.39 g/mol), suggesting better bioavailability per Lipinski’s rules .
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activity. This compound features a unique structure that includes a pyrrolidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety, making it a candidate for various therapeutic applications.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O |
| Molecular Weight | 211.3 g/mol |
| Boiling Point | 353.9 ± 35.0 °C |
| Density | 1.12 ± 0.1 g/cm³ |
| pKa | 9.62 ± 0.10 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and other cellular signaling pathways. Preliminary studies suggest that this compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways related to neurological functions.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Neuropharmacological Effects : The compound has been explored for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies.
- Anticancer Properties : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, suggesting potential anticancer activity.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating possible therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin and dopamine receptors in rodent models, revealing significant modulation of these neurotransmitter systems, which could be beneficial in treating mood disorders .
- Anticancer Activity Assessment : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
- Inflammation Model Evaluation : Experimental models of inflammation showed that the compound reduced markers of inflammation significantly compared to controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
